molecular formula C13H18F2O B6336040 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene CAS No. 2635937-37-8

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene

Cat. No.: B6336040
CAS No.: 2635937-37-8
M. Wt: 228.28 g/mol
InChI Key: MVXLEXZNFDESKD-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is an organic compound characterized by the presence of two fluorine atoms, a hexyloxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene typically involves the introduction of the hexyloxy group and the fluorine atoms onto the benzene ring. One common method involves the reaction of 2,3-difluorophenol with hexyl bromide in the presence of a base such as potassium carbonate to form the hexyloxy derivative. The methyl group can then be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially inhibiting or modulating their activity. The hexyloxy and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene
  • 2,3-Difluoro-1-(hexyloxy)-4-(methylsulfanyl)benzene
  • 2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)methoxybenzene

Uniqueness

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine atoms and a hexyloxy group on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-difluoro-1-hexoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O/c1-3-4-5-6-9-16-11-8-7-10(2)12(14)13(11)15/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXLEXZNFDESKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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